methyl 3,5,5-trimethyl-4,5-dihydro-3H-pyrazole-3-carboxylate
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Overview
Description
Methyl 3,5,5-trimethyl-4,5-dihydro-3H-pyrazole-3-carboxylate is a heterocyclic compound with a pyrazole ring structureThe molecular formula of this compound is C9H16N2O2, and it has a molecular weight of 184.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,5,5-trimethyl-4,5-dihydro-3H-pyrazole-3-carboxylate typically involves the reaction of 3,5,5-trimethyl-2-cyclohexen-1-one with hydrazine hydrate, followed by esterification with methanol. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5,5-trimethyl-4,5-dihydro-3H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce various reduced pyrazole compounds .
Scientific Research Applications
Methyl 3,5,5-trimethyl-4,5-dihydro-3H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3,5,5-trimethyl-4,5-dihydro-3H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3,5,5-Trimethyl-2-pyrazoline
- 3,5,5-Trimethylpyrazoline
- 3,5,5-Trimethyl-Δ2-pyrazoline
Uniqueness
Methyl 3,5,5-trimethyl-4,5-dihydro-3H-pyrazole-3-carboxylate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications .
Properties
CAS No. |
22497-19-4 |
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Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 3,5,5-trimethyl-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C8H14N2O2/c1-7(2)5-8(3,10-9-7)6(11)12-4/h5H2,1-4H3 |
InChI Key |
NJBGBPHPVVQQIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(N=N1)(C)C(=O)OC)C |
Origin of Product |
United States |
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